4-Chloro-6-vinylpyrimidine

Description

Contextual Overview of Pyrimidine Derivatives in Chemical Research

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, largely due to their presence in fundamental biological molecules and their wide-ranging applications in medicinal and materials science. gsconlinepress.comtandfonline.com As a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms, pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine and riboflavin, and numerous pharmaceuticals. gsconlinepress.com

The inherent biological significance and structural versatility of the pyrimidine scaffold have made it a "privileged structure" in drug discovery. jrasb.com Researchers have extensively explored pyrimidine derivatives for a vast array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. tandfonline.comgsconlinepress.com In the realm of medicinal chemistry, the pyrimidine ring serves as a foundational building block for synthesizing complex molecules with specific biological activities. jrasb.comnih.gov The continuous development of novel synthetic methodologies provides chemists with the tools to create diverse libraries of pyrimidine-based compounds for screening and development. jrasb.com

Unique Structural Features and Reactivity Potential of 4-Chloro-6-vinylpyrimidine

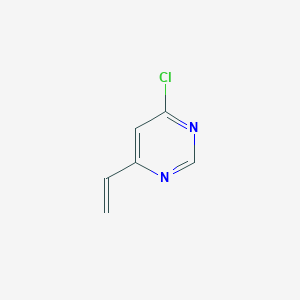

This compound is a halogenated pyrimidine distinguished by a specific arrangement of functional groups that dictates its chemical behavior. Its structure consists of a pyrimidine ring substituted with a chlorine atom at the C4 position and a vinyl (ethenyl) group at the C6 position.

The reactivity of this compound is primarily influenced by these two key functional groups:

The Chloro Group: The chlorine atom at the C4 position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nucleophiles, such as amines, alcohols, and thiols, to create a diverse range of 4-substituted pyrimidine derivatives. rsc.org The reactivity of such chloro-substituted pyrimidines is a well-established route for generating functionalized heterocyclic systems. For example, similar chloro-pyrimidines have been shown to react with sodium ethoxide to replace the chlorine with an ethoxy group. mdpi.com

The Vinyl Group: The vinyl group provides a site for electrophilic addition reactions and serves as a monomer for polymerization. This functionality is crucial for applications in materials science, where the vinyl group can be used to create polymers with specific optical or mechanical properties. researchgate.net It can also participate in cross-coupling reactions or be modified through various organic transformations.

The combination of these features in a single molecule makes this compound a versatile synthetic intermediate.

Physicochemical Properties of this compound The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂ |

| Molar Mass | 140.57 g/mol |

| Density (Predicted) | 1.235±0.06 g/cm³ |

| Boiling Point (Predicted) | 233.6±28.0 °C |

| pKa (Predicted) | -0.17±0.17 |

| Data sourced from predicted values. |

Research Significance and Future Directions in the Field of Heterocyclic Chemistry

Heterocyclic chemistry is a dynamic and continuously evolving field, with an ongoing focus on developing novel synthetic methods and exploring new applications for heterocyclic compounds. numberanalytics.comnumberanalytics.comfrontiersin.org The future of this field is geared towards the creation of highly functionalized molecules for use in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Key future directions in heterocyclic chemistry include:

Development of Novel Synthetic Methodologies: There is a strong emphasis on creating more efficient, selective, and sustainable synthetic routes. numberanalytics.com This includes the advancement of catalytic techniques, such as transition metal-catalyzed cross-coupling reactions and organocatalysis, to build complex heterocyclic structures. numberanalytics.com

Exploration of New Applications: Researchers are constantly exploring heterocyclic compounds for novel applications in materials science, such as organic semiconductors, luminescent materials, and nanotechnology. numberanalytics.comnumberanalytics.com

Sequence-Defined Macromolecules: Heterocyclic building blocks are being investigated for their use in creating sequence-defined polymers. rsc.org The predictable reactivity of compounds like this compound makes them ideal candidates for iterative methodologies that build complex macromolecules with precise primary sequences, influencing their shape and function. rsc.org

Within this landscape, halogenated pyrimidines are significant as versatile building blocks. nih.gov The ability to selectively functionalize the molecule at both the chloro and vinyl positions allows for the construction of complex molecular architectures, contributing to the expanding toolbox available to chemists for creating next-generation materials and therapeutic agents. rsc.orgfrontiersin.org

Propriétés

IUPAC Name |

4-chloro-6-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-2-5-3-6(7)9-4-8-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDLVCVGWWYNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Fluorescence-based assays (e.g., protease activity with fluorogenic substrates).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Binding Studies : Surface plasmon resonance (SPR) to measure dissociation constants (Kd) .

Q. How do researchers validate computational models for predicting the reactivity of this compound in complex media?

- Methodological Answer : Combine simulations with experimental kinetics:

- Microkinetic Modeling : Integrate DFT-derived activation energies with rate equations.

- Isotope Labeling : Use ¹³C/²H isotopes to trace reaction pathways (e.g., vinyl group participation).

- Benchmarking : Compare computed reaction barriers (ΔG‡) with experimental Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.